1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea
Description
1-Cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 2-(4-ethoxyphenoxy)ethyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their structural diversity and biological relevance, particularly in drug discovery and metabolic regulation. This compound has been implicated in microbiome-associated studies, showing positive correlations with gut microbial taxa such as g_Eubacterium_Eligens_group and g_Fusicatenibacter in gastric cancer patients with Helicobacter pylori infections .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-21-15-8-10-16(11-9-15)22-13-12-18-17(20)19-14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEBOZFFFWDWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-ethoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Urea Derivatives
The following table summarizes key structural and functional differences between 1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea and related compounds:
Functional and Pharmacological Differences
- Instead, it correlates with microbial metabolites like stercobilin, suggesting a role in gut-liver axis modulation .
- Solubility and Bioavailability: The ethoxyphenoxy group in the target compound may improve membrane permeability compared to the sulfonamide group in Glipizide, which requires active transport . Fluorine or chlorine substituents (e.g., in and ) increase lipophilicity but reduce aqueous solubility.
- Crystallographic Behavior : Urea derivatives like 1-cyclohexyl-3-(p-tolyl)urea adopt planar urea groups with chair-conformation cyclohexane rings, stabilized by hydrogen bonds. This contrasts with morpholine-containing carbodiimide derivatives (e.g., CMC in ), which are linear and reactive crosslinkers.
Biological Activity
1-Cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexyl group, a urea moiety, and an ethoxyphenoxy side chain. This combination of functional groups is believed to contribute to its biological activity.
Antiinflammatory and Analgesic Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. For instance, studies on related urea derivatives have shown their efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific cellular pathways involved in inflammation. For example, it may reduce the production of pro-inflammatory cytokines in cultured cells. Further research is needed to quantify these effects and understand the underlying mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activities of urea derivatives similar to this compound:
These findings suggest that this compound could possess similar biological activities, warranting further exploration.
Comparative Analysis
When compared to similar compounds such as 1-cyclohexyl-3-phenylurea and 1-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]urea, this compound exhibits unique properties due to its ethoxyphenoxy group. This group may enhance solubility and reactivity, potentially leading to improved bioavailability and efficacy in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

